molecular formula C12H17F2NO4 B2849504 2-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 2137514-43-1

2-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B2849504
CAS No.: 2137514-43-1
M. Wt: 277.268
InChI Key: IVJFSOOUUQXLOS-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, mixture of diastereomers, is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and two fluorine atoms. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and analytical purposes.

Mechanism of Action

Target of Action

It is known that tert-butoxy carbonyl (boc) protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation or modification.

Mode of Action

Boc-protected amino acids are typically used in peptide synthesis to prevent unwanted side reactions . The Boc group serves as a protective group for the amino group, preventing it from reacting until the desired moment in the synthesis process. Once the peptide chain is formed, the Boc group can be removed to expose the amino group for further reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluorinated azabicyclo compound.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques, such as continuous flow chemistry, may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Uniqueness

The presence of the difluoro group in 2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid distinguishes it from similar compounds. This structural feature imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-7(9(16)17)5-4-6-8(15)12(6,13)14/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJFSOOUUQXLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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